molecular formula C9H15Cl3N2O2 B1608973 2,2,2-Trichloroethyl 4-(aminomethyl)piperidine-1-carboxylate CAS No. 959581-00-1

2,2,2-Trichloroethyl 4-(aminomethyl)piperidine-1-carboxylate

Cat. No. B1608973
M. Wt: 289.6 g/mol
InChI Key: DBJJDXIDXIEGLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trichloroethyl 4-(aminomethyl)piperidine-1-carboxylate (CAS# 959581-00-1) is a useful research chemical . It has a molecular weight of 289.60 and a molecular formula of C9H15Cl3N2O2 .


Molecular Structure Analysis

The compound has a complex structure with a piperidine ring which bears a carboxylate group. The canonical SMILES representation of the molecule is C1CN(CCC1CN)C(=O)OCC(Cl)(Cl)Cl .


Physical And Chemical Properties Analysis

The compound has a number of computed properties. It has a complexity of 237 and a covalently-bonded unit count of 1 . It has a topological polar surface area of 55.6 . The compound has a rotatable bond count of 3 . The XLogP3 of the compound is 1.8 .

Scientific Research Applications

1. Structural Applications in Chemistry

One study focused on the preparation and reactivity of 1-benzyl-2,4-piperidinedione-3-carboxylic acid derivatives, highlighting the significance of the 4-piperidone framework as synthetic intermediates, particularly in the synthesis of natural products and compounds with pharmacological interest (Ibenmoussa et al., 1998). This indicates the relevance of such compounds in synthetic chemistry, offering potential for creating a range of chemical entities.

2. Molecular Structure Analysis

Another research elaborates on the crystal and molecular structure of 4-carboxypiperidinium chloride, an example of a piperidine derivative. This study conducted single crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum analysis, contributing to a deeper understanding of molecular structures in this category of chemicals (Szafran et al., 2007).

properties

IUPAC Name

2,2,2-trichloroethyl 4-(aminomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15Cl3N2O2/c10-9(11,12)6-16-8(15)14-3-1-7(5-13)2-4-14/h7H,1-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJJDXIDXIEGLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C(=O)OCC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378792
Record name 2,2,2-trichloroethyl 4-(aminomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trichloroethyl 4-(aminomethyl)piperidine-1-carboxylate

CAS RN

959581-00-1
Record name 2,2,2-trichloroethyl 4-(aminomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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